4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide
Description
4-Chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide is a bis-benzamide derivative featuring dual 4-chlorobenzoyl groups attached to a naphthalene scaffold. This compound is structurally characterized by its naphthalen-2-yl core substituted with two benzamide moieties, each bearing a chlorine atom at the para position. The molecule’s rigidity and electronic properties, conferred by the aromatic naphthalene system and electron-withdrawing chlorine substituents, make it a candidate for applications in medicinal chemistry, particularly in targeting protein-protein interactions or enzymatic activity .
Synthetic routes for this compound typically involve coupling reactions between chlorobenzoyl chlorides and aminonaphthol derivatives under basic conditions, followed by purification via crystallization . Its crystallographic data, analyzed using programs like SHELXL and ORTEP-3, reveal planar aromatic systems with intramolecular hydrogen bonding between amide groups, stabilizing the structure .
Properties
IUPAC Name |
4-chloro-N-[3-[(4-chlorobenzoyl)amino]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXKLOJCHPNVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-2-naphthoic acid, followed by further chlorination and amidation steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Cores
4-Chloro-N-(naphthalen-2-yl)benzamide (CAS 73190-69-9)
- Structure : Simplifies the parent compound by replacing one benzamide group with a direct naphthalen-2-yl linkage.
- Properties : Reduced molecular weight (281.74 g/mol) and higher solubility in polar aprotic solvents compared to the bis-benzamide derivative. Lacks intramolecular hydrogen bonding, leading to lower thermal stability .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule.
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (ZINC2025867)
- Structure : Incorporates a dioxoisoindolyl group via a butyl spacer, introducing steric bulk.
- Properties : Enhanced lipophilicity (logP ≈ 4.2) and moderate P-glycoprotein inhibition, as demonstrated in multidrug resistance reversal assays .
- Key Difference : The isoindole moiety facilitates π-π stacking with hydrophobic protein pockets, a feature absent in the naphthalene-based parent compound .
Analogues with Varied Substituents
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 3830-65-7)
- Structure : Replaces the naphthalene core with a trifluoromethyl-substituted phenyl ring.
- Properties : The CF₃ group enhances electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution. However, reduced planarity diminishes binding affinity to aromatic receptor sites compared to the naphthalene derivative .
- Toxicity : Higher acute toxicity (LD₅₀ = 320 mg/kg in rodents) due to metabolic release of trifluoroacetic acid .
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide
- Structure : Introduces a hydroxy-alkyl ether side chain on the phenethyl group.
- Properties : Improved water solubility (3.2 mg/mL in PBS) and oral bioavailability (F = 45% in murine models). The hydroxyl group enables hydrogen bonding with biological targets, contrasting with the parent compound’s reliance on hydrophobic interactions .
Pharmacological and Physicochemical Comparisons
Table 1: Key Parameters of Selected Analogues
Key Findings:
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents enhance metabolic stability but reduce solubility. The parent compound’s dual chlorine atoms confer a balance between stability and moderate solubility .
- Scaffold Rigidity : The naphthalene core in the parent compound enables stronger π-π interactions with aromatic residues in proteins (e.g., P-glycoprotein) compared to single-ring analogues .
- Synthetic Accessibility : Derivatives with flexible spacers (e.g., butyl or phenethyl groups) require multi-step synthesis, lowering overall yields (<40%) compared to the parent compound’s straightforward coupling route (yield: 65–72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
